N-(4-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group, which is further substituted with a 4-methylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the reaction of furan-2-carbonyl chloride with 4-methylbenzamidoaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-Methoxy-3-(4-methylbenzoyl)amino]phenyl]-2-furamide
- N-[2-methyl-4-(4-methylbenzamido)phenyl]furan-2-carboxamide
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
N-[4-(4-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[4-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-13-4-6-14(7-5-13)18(22)20-15-8-10-16(11-9-15)21-19(23)17-3-2-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
UALPZQPQEPEJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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